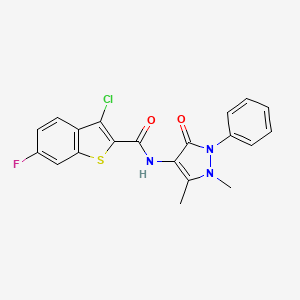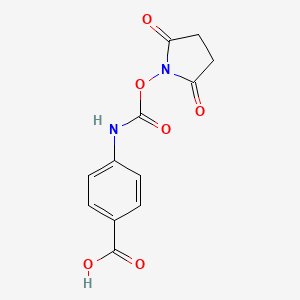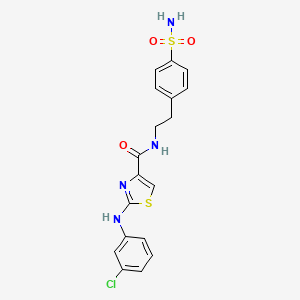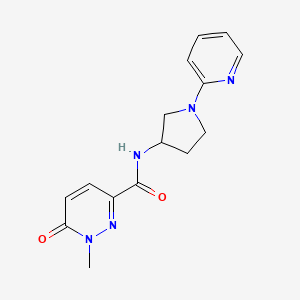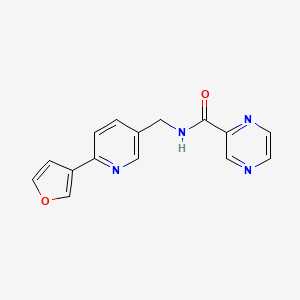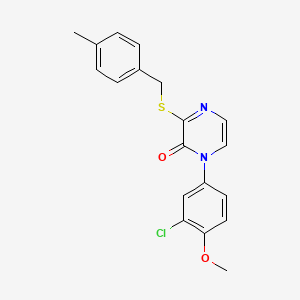![molecular formula C18H9BrClF3N4S B2358132 (2E)-[4-(4-bromophényl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluorométhyl)phényl]hydrazinylidène}éthanenitrile CAS No. 477286-84-3](/img/structure/B2358132.png)
(2E)-[4-(4-bromophényl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluorométhyl)phényl]hydrazinylidène}éthanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile is a useful research compound. Its molecular formula is C18H9BrClF3N4S and its molecular weight is 485.71. The purity is usually 95%.
BenchChem offers high-quality (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Des composés aux structures similaires ont montré une activité antimicrobienne prometteuse . Ils se sont avérés efficaces contre les espèces bactériennes à Gram positif et à Gram négatif . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Agents Antiprolifératifs
Ces composés ont également été étudiés pour leurs effets antiprolifératifs . Plus précisément, ils ont montré une activité contre la lignée cellulaire cancéreuse d'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7) . Cela indique une utilisation potentielle dans le traitement du cancer, en particulier pour certains types de cancer du sein.
Activité Antifongique
Des composés similaires ont démontré des propriétés antifongiques . Cela suggère une application potentielle dans le traitement des infections fongiques.
Activité Antiparasitaire
Il existe des preuves suggérant que ces composés pourraient avoir des propriétés antiparasitaires . Cela pourrait les rendre utiles dans le traitement des infections parasitaires.
Activité Anti-inflammatoire
Des composés aux structures similaires ont montré une activité anti-inflammatoire . Cela suggère une utilisation potentielle dans le traitement des affections inflammatoires.
Activité Antidépressive
Il existe également des preuves suggérant que ces composés pourraient avoir des propriétés antidépressives . Cela pourrait potentiellement conduire à leur utilisation dans le traitement de la dépression.
Propriétés
IUPAC Name |
(2E)-4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClF3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWGEYTHGJQGZ-JFLMPSFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)
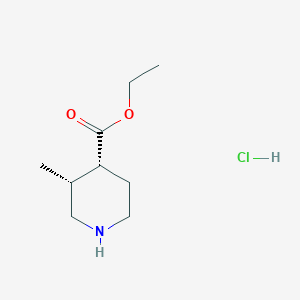
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
